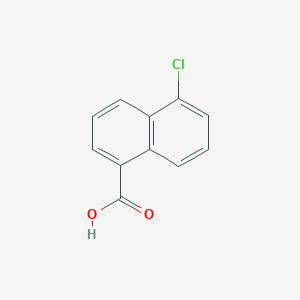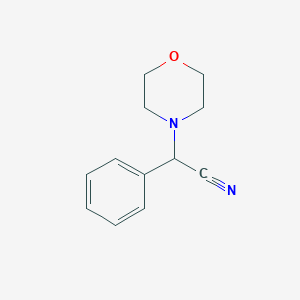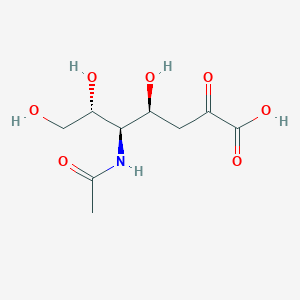
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid (ADG) is a rare sugar that is found in the cell walls of certain bacteria. It is a member of the heptose family of sugars and is structurally similar to other bacterial sugars such as lipopolysaccharides and capsular polysaccharides. ADG has attracted attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid is not well understood. However, it is believed to interact with bacterial cell wall components, potentially disrupting cell wall integrity and leading to bacterial cell death.
Biochemische Und Physiologische Effekte
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has been shown to have antibacterial activity against a variety of gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. It has also been shown to have immunomodulatory effects, potentially modulating the activity of immune cells such as macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has several advantages for use in lab experiments. It is a rare sugar, which makes it a valuable tool for studying bacterial sugar metabolism. It also has antibacterial activity, which can be useful for studying bacterial cell wall structure and function. However, 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid is relatively expensive and difficult to synthesize, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid. One potential area of research is the development of novel antibacterial agents based on 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid or its derivatives. Another potential area of research is the use of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid as a tool for studying bacterial sugar metabolism and cell wall structure. Additionally, the immunomodulatory effects of 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid could be further explored for potential therapeutic applications.
Synthesemethoden
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid can be synthesized through a multi-step process involving the use of various chemical reagents. One common method involves the conversion of D-galactose to D-galactal, which is then treated with nitromethane to yield D-galactoheptose. The heptose is then acetylated and treated with ammonia to yield 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid.
Wissenschaftliche Forschungsanwendungen
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has been used in a variety of scientific research applications. One notable example is its use as a substrate for bacterial enzymes involved in heptose biosynthesis. 5-Acetamido-3,5-dideoxygalactosylheptulosonic acid has also been used as a precursor for the synthesis of other rare sugars, which have potential applications in drug discovery and development.
Eigenschaften
CAS-Nummer |
17048-96-3 |
|---|---|
Produktname |
5-Acetamido-3,5-dideoxygalactosylheptulosonic acid |
Molekularformel |
C9H15NO7 |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
(4S,5R,6R)-5-acetamido-4,6,7-trihydroxy-2-oxoheptanoic acid |
InChI |
InChI=1S/C9H15NO7/c1-4(12)10-8(7(15)3-11)5(13)2-6(14)9(16)17/h5,7-8,11,13,15H,2-3H2,1H3,(H,10,12)(H,16,17)/t5-,7-,8+/m0/s1 |
InChI-Schlüssel |
PIBJMPNYGWNNOS-APQOSEDMSA-N |
Isomerische SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H](CO)O |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(CO)O |
Kanonische SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(CO)O |
Andere CAS-Nummern |
17048-96-3 |
Synonyme |
5-acetamido-3,5-dideoxy-D-galactosylheptulosonic acid 5-acetamido-3,5-dideoxygalactosylheptulosonic acid 5-ADGHA sialic acid C7 analog |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




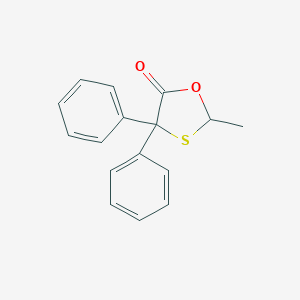
![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)
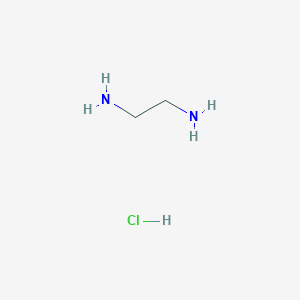


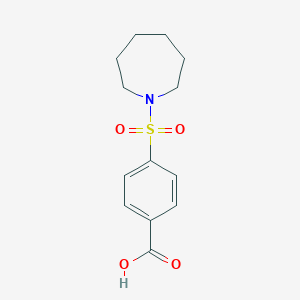

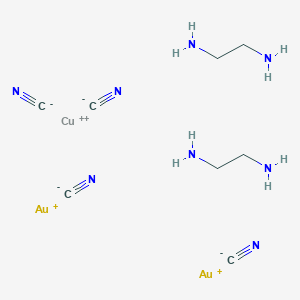

![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)
